Cas no 1214369-84-2 (Ethyl 3-methoxy-5-(pyridin-3-yl)benzoate)
Ethyl 3-methoxy-5-(pyridin-3-yl)benzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-methoxy-5-(pyridin-3-yl)benzoate
- Ethyl 3-methoxy-5-(pyridin-3-yl)benzoate
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- Inchi: 1S/C15H15NO3/c1-3-19-15(17)13-7-12(8-14(9-13)18-2)11-5-4-6-16-10-11/h4-10H,3H2,1-2H3
- InChI Key: FMZZQRAPRZDFFR-UHFFFAOYSA-N
- SMILES: O(C)C1=CC(C(=O)OCC)=CC(=C1)C1C=NC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 295
- XLogP3: 2.7
- Topological Polar Surface Area: 48.4
Ethyl 3-methoxy-5-(pyridin-3-yl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015000855-1g |
Ethyl 3-methoxy-5-(pyridin-3-yl)benzoate |
1214369-84-2 | 97% | 1g |
$1445.30 | 2023-09-04 |
Ethyl 3-methoxy-5-(pyridin-3-yl)benzoate Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on Ethyl 3-methoxy-5-(pyridin-3-yl)benzoate
Ethyl 3-methoxy-5-(pyridin-3-yl)benzoate (CAS No. 1214369-84-2): A Comprehensive Overview in Modern Chemical Biology
Ethyl 3-methoxy-5-(pyridin-3-yl)benzoate, identified by its chemical abstracts service number CAS No. 1214369-84-2, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound, featuring a benzoate core substituted with a methoxy group and a pyridinyl moiety, has garnered attention due to its versatile structural properties and potential applications in drug discovery and molecular interactions.
The structural framework of Ethyl 3-methoxy-5-(pyridin-3-yl)benzoate consists of a benzene ring esterified with an ethyl group, further functionalized with a methoxy group at the 3-position and a pyridine ring at the 5-position. This unique arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of both hydrophobic and hydrophilic regions enhances its solubility and interaction capabilities with biological targets.
In recent years, the field of chemical biology has witnessed remarkable advancements in understanding molecular recognition processes. The benzoate moiety in Ethyl 3-methoxy-5-(pyridin-3-yl)benzoate has been extensively studied for its ability to interact with various biological receptors and enzymes. Research indicates that this compound can serve as a ligand for G-protein coupled receptors (GPCRs), which are pivotal in signal transduction pathways. The methoxy group at the 3-position modulates the compound's binding affinity by influencing electronic distribution, while the pyridinyl moiety provides a hydrogen bonding site for enhanced specificity.
One of the most compelling aspects of Ethyl 3-methoxy-5-(pyridin-3-yl)benzoate is its potential application in developing therapeutic agents for neurological disorders. Studies have demonstrated that structurally related benzoates exhibit neuroprotective properties by modulating neurotransmitter release and receptor activity. The pyridine ring, in particular, has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases. This interaction could be harnessed to design novel compounds that enhance synaptic plasticity and protect against neurotoxicity.
The pharmaceutical industry has been actively exploring derivatives of Ethyl 3-methoxy-5-(pyridin-3-yl)benzoate for their anti-inflammatory and antioxidant properties. Preliminary studies suggest that this compound can inhibit inflammatory cytokine production by modulating nuclear factor kappa B (NFκB) signaling pathways. The methoxy group plays a crucial role in this process by stabilizing the active conformation of the compound upon binding to NFκB subunits. Additionally, the benzoate moiety contributes to its antioxidant activity by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Recent advances in computational chemistry have enabled more precise modeling of molecular interactions involving Ethyl 3-methoxy-5-(pyridin-3-yl)benzoate. Molecular docking simulations have revealed that this compound can effectively bind to various enzyme active sites, including cytochrome P450 enzymes involved in drug metabolism. This finding is particularly relevant for designing prodrugs that require enzymatic activation to exert their therapeutic effects. The pyridinyl moiety, in particular, has been identified as a key determinant of binding affinity and specificity in these interactions.
The synthesis of Ethyl 3-methoxy-5-(pyridin-3-yl)benzoate presents an interesting challenge due to the need for precise functionalization at multiple positions on the benzene ring. Traditional synthetic routes involve multi-step reactions, including esterification, methylation, and pyridine ring introduction. However, recent developments in catalytic methods have enabled more efficient synthetic strategies that minimize side reactions and improve yield. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the pyridinyl moiety with high selectivity.
In conclusion, Ethyl 3-methoxy-5-(pyridin-3-yl)benzoate (CAS No. 1214369-84-2) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features enable interactions with various biological targets, making it a valuable scaffold for drug discovery. The ongoing research into its applications in neurological disorders, anti-inflammatory therapies, and enzyme inhibition underscores its importance as a lead compound for developing novel therapeutic agents.
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